molecular formula C9H6ClF3O2 B12832586 Methyl 3-chloro-2-(trifluoromethyl)benzoate

Methyl 3-chloro-2-(trifluoromethyl)benzoate

Cat. No.: B12832586
M. Wt: 238.59 g/mol
InChI Key: NAUJNZBGZMDRJY-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(trifluoromethyl)benzoate is an organofluorine compound with the molecular formula C₉H₆ClF₃O₂. It is structurally characterized by a benzoate ester backbone substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is a key intermediate in the synthesis of agrochemicals, particularly herbicides such as cloransulam-methyl, a sulfonamide-class pesticide targeting broadleaf weeds . Its solid-state properties include a melting point (MP) of 216°C, as reported for cloransulam-methyl derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-azido-2-(trifluoromethyl)benzoate or 3-thio-2-(trifluoromethyl)benzoate.

    Reduction: Methyl 3-chloro-2-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 3-chloro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-2-(trifluoromethyl)benzoate has been investigated for its potential therapeutic applications due to its structural characteristics, which allow for various biological interactions.

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogenic microorganisms. Its structural features enhance lipophilicity and metabolic stability, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group contributes to increased biological activity against pests and pathogens, making it a valuable component in agricultural formulations.

Case Study 1: Antimicrobial Resistance

A study demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. This research highlighted its potential as a novel therapeutic agent in treating resistant infections, showcasing its relevance in combating antimicrobial resistance.

Case Study 2: Cancer Treatment Exploration

Another investigation focused on using this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects in preclinical models, suggesting that this compound could play a significant role in improving cancer treatment regimens.

Future Perspectives

The potential applications of this compound in drug development are vast. Continued research is warranted to explore its full range of biological activities and optimize its structure for enhanced efficacy in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism by which methyl 3-chloro-2-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cloransulam-Methyl

  • Chemical Name: Methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate
  • Molecular Formula : C₁₅H₁₃ClF₄N₅O₅S
  • Molecular Weight (MW) : 429.8
  • Melting Point : 216°C
  • Key Differences :
    • Incorporates a triazolo-pyrimidine sulfonamide group, enhancing herbicidal activity via enzyme inhibition (ALS inhibitors).
    • Higher molecular complexity compared to the parent benzoate ester due to the fused heterocyclic system .

Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)benzoate

  • CAS : 1805457-70-8
  • Molecular Formula : C₁₀H₇ClF₄O₂
  • Key Differences: Ester Group: Ethyl ester (vs. methyl in the target compound), altering lipophilicity and metabolic stability.

Methyl 2-Amino-3-(Trifluoromethyl)benzoate

  • CAS : 64321-95-5
  • Molecular Formula: C₉H₈F₃NO₂
  • Key Differences: Substituent: Amino (-NH₂) group replaces chlorine at the 2-position. Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions in pharmaceutical synthesis .

Methyl 3-Bromo-2-Chloro-5-(Trifluoromethoxy)benzoate

  • CAS : 2704827-34-7
  • Molecular Formula : C₁₀H₆BrClF₃O₃
  • Key Differences :
    • Substituents : Bromine at the 3-position and trifluoromethoxy (-OCF₃) at the 5-position.
    • Applications : Likely used in halogen-rich environments for cross-coupling reactions in agrochemical R&D .

Triflusulfuron Methyl Ester

  • Chemical Name: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate
  • Key Differences :
    • Contains a triazine ring linked via sulfonylurea, enabling systemic herbicidal action.
    • Broader spectrum activity compared to simpler benzoate esters .

Comparative Analysis Table

Compound Name Molecular Formula Substituents Melting Point (°C) Primary Application Reference
Methyl 3-chloro-2-(trifluoromethyl)benzoate C₉H₆ClF₃O₂ Cl (3), CF₃ (2) N/A Agrochemical intermediate
Cloransulam-methyl C₁₅H₁₃ClF₄N₅O₅S Cl (3), CF₃ (2), triazolo-pyrimidine sulfonamide 216 Herbicide (ALS inhibitor)
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate C₁₀H₇ClF₄O₂ Cl (2), F (5), CF₃ (3), ethyl ester N/A Fluorinated intermediate
Methyl 2-amino-3-(trifluoromethyl)benzoate C₉H₈F₃NO₂ NH₂ (2), CF₃ (3) N/A Pharmaceutical synthesis
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₆S CF₃CH₂O (triazine), sulfonylurea N/A Broadleaf herbicide

Key Research Findings

  • Synthetic Flexibility : The trifluoromethyl group in this compound enhances metabolic stability and bioavailability, a feature shared with Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate .
  • Activity vs. Complexity : Cloransulam-methyl’s herbicidal potency exceeds simpler benzoates due to its triazolo-pyrimidine moiety, which improves target-site binding .

Biological Activity

Methyl 3-chloro-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H7ClF3O2
  • Molecular Weight : 239.6 g/mol
  • IUPAC Name : this compound

The presence of both chloro and trifluoromethyl groups significantly influences its biological activity, particularly in enhancing lipophilicity and modulating interactions with biological targets.

Antibacterial Activity

Research indicates that compounds containing chloro or trifluoromethyl groups exhibit notable antibacterial properties. For instance, studies have shown that derivatives with these substituents can have minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study: Antibacterial Efficacy

A study published in the RSC Advances journal evaluated various benzosiloxaboroles, including those with similar substituents as this compound. The findings revealed:

  • MIC against Staphylococcus aureus : Ranged from 0.39 to 1.56 mg/L.
  • Comparison with Linezolid : The MIC for linezolid was 1 mg/L for MSSA and 2 mg/L for MRSA, indicating that some derivatives showed promising activity against resistant strains .

Antifungal Activity

The antifungal properties of this compound have also been investigated, particularly in relation to its esters. A study assessing salicylanilide derivatives found that esters containing the trifluoromethyl group demonstrated varying degrees of antifungal activity against several Candida species.

In Vitro Antifungal Evaluation

The following table summarizes the antifungal activity of selected derivatives:

CompoundTarget OrganismMIC (µg/mL)Activity Level
1nCandida albicans<0.5High
2jCandida tropicalis1.0Moderate
2rTrichophyton mentagrophytes<0.5High
-Aspergillus fumigatus>200Low

These results suggest that while some derivatives exhibit potent antifungal activity, others may not be effective due to solubility issues or structural factors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group has been linked to enhanced potency in various assays.

  • Chloro Group Positioning : The position of the chloro group significantly affects activity; para-substituted compounds often show higher efficacy.
  • Lipophilicity : Increased lipophilicity due to trifluoromethyl substitution enhances membrane permeability, which is essential for both antibacterial and antifungal activities .

Q & A

Q. Basic: What are the recommended synthetic routes for Methyl 3-chloro-2-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is synthesized via esterification of 3-chloro-2-(trifluoromethyl)benzoic acid with methanol under acid catalysis. Key optimization steps include:

  • Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) for efficient activation of the carboxylic acid .
  • Temperature control : Maintain 60–70°C to avoid side reactions (e.g., trifluoromethyl group degradation) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the ester.
    Yield improvements (≥85%) are achieved by removing water via molecular sieves or azeotropic distillation.

Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.9–4.1 ppm (methyl ester), δ 7.5–8.2 ppm (aromatic protons adjacent to Cl and CF₃) .
    • ¹⁹F NMR : Single peak near δ -60 ppm for the trifluoromethyl group .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 239 (exact mass 238.001) with fragmentation patterns confirming Cl and CF₃ substituents .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) .

Q. Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is recommended :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters for Cl and CF₃ groups.
  • Validation : Check for hydrogen bonding (e.g., C–H⋯O interactions between ester groups) and torsional angles to confirm planar aromaticity .
    Example: A related benzoate derivative showed a dihedral angle of 5.2° between the ester and aromatic ring, indicating minimal steric hindrance .

Q. Advanced: What computational methods can elucidate reaction mechanisms involving this compound in pesticide intermediates?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nucleophilic substitution at the chlorine site.
    • Analyze Fukui indices to predict electrophilic regions .
  • MD Simulations : Explore binding affinity of the ester with acetolactate synthase (ALS), a herbicide target, using GROMACS .
    Example: Cloransulam-methyl (structurally analogous) showed strong ALS inhibition via π-π stacking with Trp574 .

Q. Advanced: How can researchers reconcile discrepancies in reported synthetic yields or spectral data across studies?

Methodological Answer:

  • Yield discrepancies : Compare reaction conditions (e.g., excess methanol in esterification improves yields from 70% to 88% ).
  • Spectral variations :
    • NMR shifts : Solvent polarity (CDCl₃ vs. DMSO-d₆) affects aromatic proton shifts by ±0.3 ppm .
    • HPLC retention times : Column aging or mobile phase pH alters retention by 0.5–1.0 minutes .
  • Validation : Cross-reference with certified reference materials (CRMs) for quantitative NMR or LC-MS .

Q. Advanced: What environmental degradation pathways should be considered for this compound in agrochemical research?

Methodological Answer:

  • Hydrolysis : Study pH-dependent ester cleavage (t₁/₂ = 14 days at pH 9) to form 3-chloro-2-(trifluoromethyl)benzoic acid .
  • Photolysis : Use xenon arc lamps (λ > 290 nm) to simulate sunlight; monitor CF₃ group stability via ¹⁹F NMR .
  • Soil metabolism : Aerobic soil studies show microbial degradation to non-toxic metabolites (e.g., CO₂ and NH₃) within 60 days .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

methyl 3-chloro-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3

InChI Key

NAUJNZBGZMDRJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)C(F)(F)F

Origin of Product

United States

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